Infigratinib

Content Navigation

Researchers using multi-kinase inhibitors face confounding VEGFR2-driven angiogenesis and toxicity. Infigratinib, an anhydrous monophosphate salt, provides >100-fold selectivity for FGFR1-3, eliminating anti-angiogenic artifacts. - Consistent oral dosing: stable formulation in PEG300/acetate buffers for reproducible PK; - Predictable resistance modeling: induces specific N549H/K gatekeeper mutations via reversible DFG-in binding; - Tool compound purity: isolates FGFR-driven signaling without off-target kinase interference.

CAS Number

Product Name

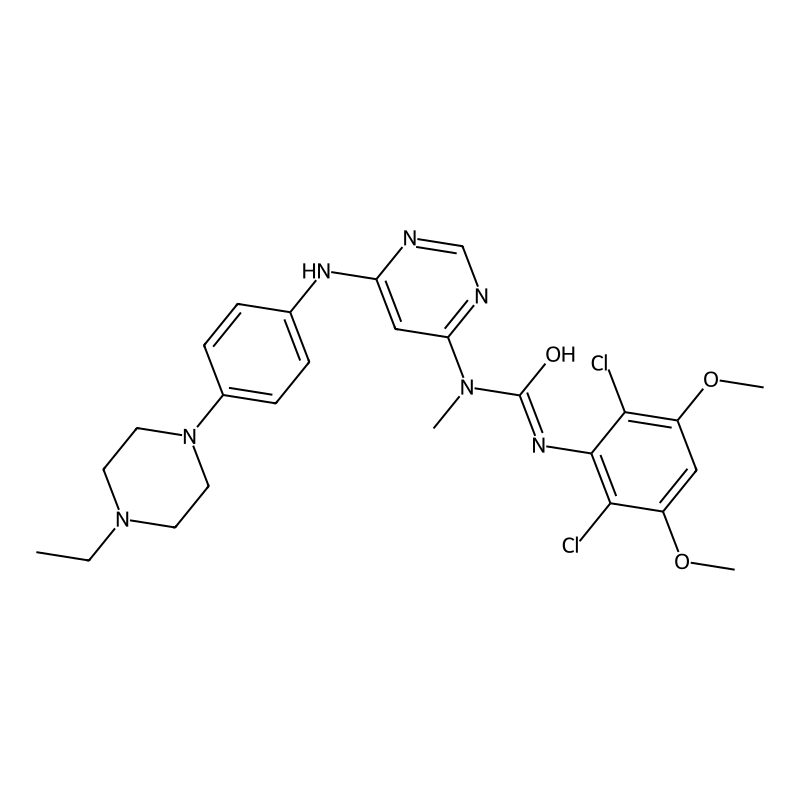

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Infigratinib (CAS: 872511-34-7), commonly supplied as an anhydrous monophosphate salt, is a potent, orally bioavailable, ATP-competitive inhibitor highly selective for fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3). In preclinical and translational research, it serves as a critical benchmark compound for modeling FGFR-driven malignancies, particularly FGFR2-fusion cholangiocarcinoma and FGFR3-mutated urothelial carcinoma. Unlike older-generation multi-kinase inhibitors, Infigratinib is engineered to maximize the therapeutic window between FGFR inhibition and off-target kinase activity, making it a highly reliable tool compound for isolating FGFR-specific signaling pathways in complex in vitro and in vivo models [1].

Research Fit

Substituting Infigratinib with broad-spectrum multi-kinase inhibitors (e.g., lenvatinib or ponatinib) introduces significant off-target VEGFR2 inhibition, which confounds in vivo data with anti-angiogenic effects and systemic toxicity. Furthermore, replacing Infigratinib with other selective FGFR inhibitors like erdafitinib or irreversible inhibitors like futibatinib alters the structural binding dynamics (DFG-in conformation) and fundamentally shifts the acquired resistance mutation profiles (e.g., N549H/K vs. V565F), rendering them non-interchangeable for precise resistance modeling [1]. Finally, procuring the uncharacterized free base instead of the optimized anhydrous monophosphate salt leads to poor aqueous solubility, erratic formulation in standard vehicles (like PEG300 or acetate buffers), and irreproducible pharmacokinetic exposure in animal models.

Substitution Risk

Kinase Selectivity: FGFR vs. VEGFR2

Infigratinib demonstrates exceptional selectivity for its primary targets, exhibiting IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively. In contrast to broad-spectrum RTK inhibitors that heavily suppress angiogenesis, Infigratinib maintains an IC50 of 180 nM for VEGFR2, representing a >100-fold selectivity window [1]. This precise target engagement allows researchers to study FGFR-driven tumor suppression without the confounding variables of VEGFR2-mediated hypertension or bleeding in in vivo models.

| Evidence Dimension | In vitro Kinase IC50 |

| Target Compound Data | FGFR1-3 IC50 = 0.9 - 1.4 nM; VEGFR2 IC50 = 180 nM |

| Comparator Or Baseline | Multi-kinase inhibitors (Class-level baseline: near-equivalent FGFR/VEGFR2 suppression) |

| Quantified Difference | >100-fold selectivity for FGFR1-3 over VEGFR2 |

| Conditions | Biochemical kinase assay panel (76 protein kinases) |

Ensures researchers can isolate FGFR-specific phenotypic effects without off-target anti-angiogenic interference.

Formulation: Salt vs. Free Base

The physical form of Infigratinib significantly impacts its utility in translational studies. The anhydrous monophosphate salt of Infigratinib is specifically engineered for superior processability and solubility compared to the generic free base. The monophosphate form allows for stable, reproducible formulation in standard in vivo vehicles, such as acetate buffer (pH 4.68) with PEG300 or 5% DMSO/HCl mixtures, enabling consistent oral bioavailability and reliable target inhibition at standard 30-50 mg/kg dosing regimens[1].

| Evidence Dimension | Formulation Stability and In Vivo Exposure |

| Target Compound Data | Anhydrous monophosphate salt (stable in PEG300/acetate buffer, consistent PK) |

| Comparator Or Baseline | Infigratinib free base (poor aqueous solubility, erratic exposure) |

| Quantified Difference | Enables reproducible oral dosing at 30-50 mg/kg with sustained pFRS2 suppression |

| Conditions | In vivo pharmacokinetic modeling in murine/rat systems |

Crucial for procurement in animal studies where precise, reproducible pharmacokinetic exposure and formulation stability are required.

FGFR3 Mutant Efficacy

Infigratinib is highly effective against specific constitutively active mutations that drive urothelial carcinomas. It potently inhibits the FGFR3-K650E mutant with an IC50 of 4.9 nM, effectively suppressing the proliferation of BaF3 cells dependent on this mutation [1]. This quantitative suppression establishes Infigratinib as a superior benchmark compared to older-generation inhibitors that lose efficacy against gatekeeper or kinase domain mutations.

| Evidence Dimension | Mutant Kinase Inhibition (IC50) |

| Target Compound Data | FGFR3-K650E IC50 = 4.9 nM |

| Comparator Or Baseline | Older-generation RTK inhibitors (reduced mutant affinity) |

| Quantified Difference | Maintains sub-5 nM potency against the constitutively active K650E mutation |

| Conditions | Biochemical kinase assay and BaF3 cell proliferation assay |

Validates the compound as the preferred reagent for screening and modeling FGFR3-mutated urothelial carcinoma.

Acquired Resistance: Reversible vs. Irreversible Inhibitors

As a reversible, ATP-competitive inhibitor binding the DFG-in conformation, Infigratinib generates a distinct polyclonal resistance profile compared to irreversible covalent inhibitors like futibatinib. Prolonged exposure to Infigratinib in cholangiocarcinoma models reliably induces specific kinase domain mutations, such as N549H/K, whereas irreversible inhibitors primarily select for V565 gatekeeper mutations[1]. This predictable resistance mechanism makes Infigratinib an indispensable tool for developing next-generation targeted therapies.

| Evidence Dimension | Acquired Resistance Mutation Profile |

| Target Compound Data | Induces polyclonal kinase domain mutations (e.g., N549H/K) |

| Comparator Or Baseline | Futibatinib (Irreversible inhibitor: induces V565 gatekeeper mutations) |

| Quantified Difference | Divergent mutational selection based on reversible vs. covalent binding |

| Conditions | In vitro and in vivo cholangiocarcinoma resistance modeling |

Dictates the choice of inhibitor when designing acquired resistance panels and screening next-generation FGFR antagonists.

In Vivo PK & Efficacy Modeling

Utilizing the anhydrous monophosphate salt of Infigratinib allows for stable formulation in PEG300/acetate buffers, ensuring reproducible oral dosing and consistent target inhibition (pFRS2 suppression) in murine models of cholangiocarcinoma [1].

FGFR-Specific Phenotypic Screening

The >100-fold selectivity window for FGFR1-3 over VEGFR2 makes Infigratinib the ideal tool compound for isolating FGFR-driven cellular responses without the confounding anti-angiogenic toxicity associated with multi-kinase inhibitors [2].

Acquired Resistance Assay Development

Because Infigratinib predictably induces specific polyclonal mutations (such as N549H/K) due to its reversible DFG-in binding mode, it is a critical baseline comparator for screening next-generation or irreversible FGFR inhibitors[3].

Application Fit Matrix

References

- [1] FDA Center for Drug Evaluation and Research. (2021). NDA 214622 Pharmacology/Toxicology Review for Infigratinib.

- [2] Katoh, M. (2019). Infigratinib. Fibroblast growth factor receptor (FGFR) 1-3 inhibitor. Drugs of the Future, 44(4).

- [3] Goyal, L., et al. (2024). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Clinical Cancer Research.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of urothelial carcinoma

Treatment of achondroplasia

Treatment of cholangiocarcinoma

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Following administration of a single oral dose of radiolabeled infigratinib in healthy subjects, approximately 77% of the dose was recovered in feces, where 3.4% of the dose was in the unchanged parent form. About 7.2% was recovered in urine with 1.9% of the dose was unchanged.

At steady state, the geometric mean (CV%) apparent volume of distribution of infigratinib was 1600 L (33%). In rats receiving a single oral dose, infigratinib had brain-to-plasma concentration ratios (based on AUC0-inf) of 0.682.

The geometric mean (CV%) total apparent clearance (CL/F) of infigratinib was 33.1 L/h (59%) at steady state.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human drugs -> Rare disease (orphan)

2: Gilbert JA. BGJ398 for FGFR-altered advanced cholangiocarcinoma. Lancet Oncol. 2018 Jan;19(1):e16. doi: 10.1016/S1470-2045(17)30902-6. Epub 2017 Dec 7. PubMed PMID: 29233557.

3: Takamura T, Horinaka M, Yasuda S, Toriyama S, Aono Y, Sowa Y, Miki T, Ukimura O, Sakai T. FGFR inhibitor BGJ398 and HDAC inhibitor OBP-801 synergistically inhibit cell growth and induce apoptosis in bladder cancer cells. Oncol Rep. 2018 Feb;39(2):627-632. doi: 10.3892/or.2017.6127. Epub 2017 Dec 1. PubMed PMID: 29207153.

4: Javle M, Lowery M, Shroff RT, Weiss KH, Springfeld C, Borad MJ, Ramanathan RK, Goyal L, Sadeghi S, Macarulla T, El-Khoueiry A, Kelley RK, Borbath I, Choo SP, Oh DY, Philip PA, Chen LT, Reungwetwattana T, Van Cutsem E, Yeh KH, Ciombor K, Finn RS, Patel A, Sen S, Porter D, Isaacs R, Zhu AX, Abou-Alfa GK, Bekaii-Saab T. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. J Clin Oncol. 2018 Jan 20;36(3):276-282. doi: 10.1200/JCO.2017.75.5009. Epub 2017 Nov 28. PubMed PMID: 29182496.

5: Cha HJ, Choi JH, Park IC, Kim CH, An SK, Kim TJ, Lee JH. Selective FGFR inhibitor BGJ398 inhibits phosphorylation of AKT and STAT3 and induces cytotoxicity in sphere-cultured ovarian cancer cells. Int J Oncol. 2017 Mar 15. doi: 10.3892/ijo.2017.3913. [Epub ahead of print] PubMed PMID: 28350116.

6: Datta J, Damodaran S, Parks H, Ocrainiciuc C, Miya J, Yu L, Gardner EP, Samorodnitsky E, Wing MR, Bhatt D, Hays J, Reeser JW, Roychowdhury S. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398. Mol Cancer Ther. 2017 Apr;16(4):614-624. doi: 10.1158/1535-7163.MCT-15-1010. Epub 2017 Mar 2. PubMed PMID: 28255027; PubMed Central PMCID: PMC5539948.

7: Nogova L, Sequist LV, Perez Garcia JM, Andre F, Delord JP, Hidalgo M, Schellens JH, Cassier PA, Camidge DR, Schuler M, Vaishampayan U, Burris H, Tian GG, Campone M, Wainberg ZA, Lim WT, LoRusso P, Shapiro GI, Parker K, Chen X, Choudhury S, Ringeisen F, Graus-Porta D, Porter D, Isaacs R, Buettner R, Wolf J. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. J Clin Oncol. 2017 Jan 10;35(2):157-165. Epub 2016 Nov 21. PubMed PMID: 27870574.

8: Komla-Ebri D, Dambroise E, Kramer I, Benoist-Lasselin C, Kaci N, Le Gall C, Martin L, Busca P, Barbault F, Graus-Porta D, Munnich A, Kneissel M, Di Rocco F, Biosse-Duplan M, Legeai-Mallet L. Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model. J Clin Invest. 2016 May 2;126(5):1871-84. doi: 10.1172/JCI83926. Epub 2016 Apr 11. PubMed PMID: 27064282; PubMed Central PMCID: PMC4855917.

9: Schmidt K, Moser C, Hellerbrand C, Zieker D, Wagner C, Redekopf J, Schlitt HJ, Geissler EK, Lang SA. Targeting Fibroblast Growth Factor Receptor (FGFR) with BGJ398 in a Gastric Cancer Model. Anticancer Res. 2015 Dec;35(12):6655-65. PubMed PMID: 26637881.

10: Göke A, Göke R, Ofner A, Herbst A, Lankat-Buttgereit B. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis. Anticancer Res. 2015 Nov;35(11):5873-9. PubMed PMID: 26504010.

11: Gudernova I, Vesela I, Balek L, Buchtova M, Dosedelova H, Kunova M, Pivnicka J, Jelinkova I, Roubalova L, Kozubik A, Krejci P. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Hum Mol Genet. 2016 Jan 1;25(1):9-23. doi: 10.1093/hmg/ddv441. Epub 2015 Oct 22. PubMed PMID: 26494904.

12: Göke F, Franzen A, Hinz TK, Marek LA, Yoon P, Sharma R, Bode M, von Maessenhausen A, Lankat-Buttgereit B, Göke A, Golletz C, Kirsten R, Boehm D, Vogel W, Kleczko EK, Eagles JR, Hirsch FR, Van Bremen T, Bootz F, Schroeck A, Kim J, Tan AC, Jimeno A, Heasley LE, Perner S. FGFR1 Expression Levels Predict BGJ398 Sensitivity of FGFR1-Dependent Head and Neck Squamous Cell Cancers. Clin Cancer Res. 2015 Oct 1;21(19):4356-64. doi: 10.1158/1078-0432.CCR-14-3357. Epub 2015 May 26. PubMed PMID: 26015511; PubMed Central PMCID: PMC4592392.

13: Konecny GE, Kolarova T, O'Brien NA, Winterhoff B, Yang G, Qi J, Qi Z, Venkatesan N, Ayala R, Luo T, Finn RS, Kristof J, Galderisi C, Porta DG, Anderson L, Shi MM, Yovine A, Slamon DJ. Activity of the fibroblast growth factor receptor inhibitors dovitinib (TKI258) and NVP-BGJ398 in human endometrial cancer cells. Mol Cancer Ther. 2013 May;12(5):632-42. doi: 10.1158/1535-7163.MCT-12-0999. Epub 2013 Feb 26. PubMed PMID: 23443805.

14: Guagnano V, Kauffmann A, Wöhrle S, Stamm C, Ito M, Barys L, Pornon A, Yao Y, Li F, Zhang Y, Chen Z, Wilson CJ, Bordas V, Le Douget M, Gaither LA, Borawski J, Monahan JE, Venkatesan K, Brümmendorf T, Thomas DM, Garcia-Echeverria C, Hofmann F, Sellers WR, Graus-Porta D. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discov. 2012 Dec;2(12):1118-33. doi: 10.1158/2159-8290.CD-12-0210. Epub 2012 Sep 20. PubMed PMID: 23002168.

15: Guagnano V, Furet P, Spanka C, Bordas V, Le Douget M, Stamm C, Brueggen J, Jensen MR, Schnell C, Schmid H, Wartmann M, Berghausen J, Drueckes P, Zimmerlin A, Bussiere D, Murray J, Graus Porta D. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamin o]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. J Med Chem. 2011 Oct 27;54(20):7066-83. doi: 10.1021/jm2006222. Epub 2011 Sep 21. PubMed PMID: 21936542.

Explore Compound Types